molecular formula C13H17N3O4 B3012610 3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid CAS No. 2248321-03-9

3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid

Cat. No.: B3012610
CAS No.: 2248321-03-9
M. Wt: 279.296
InChI Key: WHMYWFIZUQUZCT-UHFFFAOYSA-N
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Description

3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid is a complex organic compound with the molecular formula C13H17N3O4 It is characterized by a pyridazine ring substituted with a cyclopropyl group and a tert-butoxycarbonyl (Boc) protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Final Coupling: The protected amine is then coupled with the pyridazine ring under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridazine ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-[Cyclopropylamino]pyridazine-4-carboxylic acid: Lacks the Boc protection and has different reactivity.

    3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of pyridazine.

Uniqueness

3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid is unique due to its combination of a cyclopropyl group and a Boc-protected amine on a pyridazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16(8-4-5-8)10-9(11(17)18)6-7-14-15-10/h6-8H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMYWFIZUQUZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2=C(C=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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